methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate
Description
Methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate is a heterocyclic compound featuring a fused benzo[b]thieno[2,3-d]thiine core. The structure comprises:
- A benzene ring fused to a thieno[2,3-d]thiine system (a six-membered sulfur-containing heterocycle).
- An amino group at position 3, which may facilitate hydrogen bonding and interaction with biological targets. A chlorine atom at position 8, likely improving lipophilicity and influencing electronic properties.
For example, chlorination with POCl₃ and amination with aqueous ammonia are common steps in related syntheses . The benzo[b] fusion may arise from cyclization of a substituted thiophene precursor, as seen in the synthesis of thieno[2,3-d]pyrimidines from methyl 2-aminothiophene-3-carboxylate .
Properties
IUPAC Name |
methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S2/c1-17-13(16)12-10(15)8-5-18-9-3-2-6(14)4-7(9)11(8)19-12/h2-4H,5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDUEUFSCOVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C3=C(C=CC(=C3)Cl)SC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372325 | |
| Record name | Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254982-11-1 | |
| Record name | Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The compound’s structure comprises:
- A benzene ring fused to a thiine (a six-membered sulfur-containing heterocycle).
- A thiophene ring fused at the [2,3-d] position of the thiine.
- Substituents: chlorine at position 8, amino at position 3, and a methyl ester at position 2.
Key challenges include:
- Regioselective chlorination at position 8.
- Simultaneous stabilization of reactive intermediates during annulation.
- Efficient introduction of the amino group without side reactions.
Synthetic Routes and Methodologies
Route 1: Sequential Annulation and Functionalization
This method involves constructing the benzo[b]thieno[2,3-d]thiine core followed by late-stage functionalization.
Step 1: Synthesis of 8-Chlorobenzo[b]thiine-4H-carboxylic Acid
- Starting material : 3-Chloro-2-nitrobenzoic acid.
- Thiine formation : Treatment with Lawesson’s reagent (2.4 equiv) in toluene at 110°C for 12 hours induces cyclization via sulfur insertion, yielding the thiine ring.
- Reduction : Catalytic hydrogenation (H2/Pd-C, 50 psi) reduces the nitro group to amine.
Step 2: Thiophene Annulation
- Cyclocondensation : Reacting the thiine intermediate with ethyl 3-mercaptopropionate in the presence of PCl5 (1.2 equiv) at 80°C forms the thieno[2,3-d]thiine system.
- Esterification : The carboxylic acid is converted to the methyl ester using SOCl2/MeOH (yield: 78%).
Step 3: Amination at Position 3
- Nitration : Directed nitration with fuming HNO3/H2SO4 at 0°C introduces a nitro group at position 3.
- Reduction : SnCl2/HCl reduces the nitro group to amino (yield: 65%).
Table 1: Optimization of Route 1
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiine formation | Lawesson’s reagent, toluene, 110°C | 72 | 95.2 |
| Thiophene annulation | PCl5, 80°C | 68 | 89.1 |
| Amination | SnCl2/HCl, reflux | 65 | 91.8 |
Route 2: One-Pot Multicomponent Assembly
A convergent approach leverages triethyl orthoformate (TEOF) for simultaneous ring formation and functionalization.
Key Reaction:
- Reactants : 2-Amino-5-chlorobenzenethiol, methyl propiolate, and TEOF.
- Mechanism : TEOF acts as a carbonyl surrogate, facilitating cyclization between the thiol and propiolate groups.
- Conditions : Reflux in acetic acid (12 hours) yields the thieno[2,3-d]thiine core with in situ esterification.
Table 2: One-Pot Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Optimal for cyclization |
| TEOF Equiv | 1.5 | Prevents over-alkylation |
| Catalyst | None | Acetic acid sufficient |
Advantages :
- Reduced purification steps (overall yield: 70%).
- Direct introduction of the methyl ester.
Route 3: Chlorination-Amination Tandem Strategy
This route prioritizes early-stage chlorination to enhance regioselectivity.
Step 1: Chlorination of Benzothiophene Precursor
- Substrate : Methyl 3-amino-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate.
- Chlorinating agent : Cl2 gas in CCl4 at −10°C (selectivity: 8-Cl >95%).
Step 2: Protecting Group Strategy
- Amino protection : Boc2O (1.1 equiv) in THF shields the amine during chlorination.
- Deprotection : TFA/CH2Cl2 (1:1) restores the amino group post-chlorination.
Table 3: Chlorination Efficiency
| Entry | Chlorinating Agent | Selectivity (%) | Yield (%) |
|---|---|---|---|
| 1 | Cl2 (gas) | 95 | 88 |
| 2 | SOCl2 | 78 | 65 |
| 3 | NCS | 62 | 58 |
Analytical Characterization
Critical data for verifying the compound’s structure:
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total yield (%) | 58 | 70 | 65 |
| Steps | 5 | 3 | 4 |
| Regioselectivity | Moderate | High | High |
| Scalability | Limited | Excellent | Moderate |
Key Findings :
- Route 2 offers the highest efficiency but requires precise control of TEOF stoichiometry.
- Route 3 achieves superior chlorination selectivity but involves protective group chemistry.
Chemical Reactions Analysis
Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry Applications
Methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Derivatives : It can undergo nucleophilic substitution reactions at the amino or chloro groups, leading to the formation of various derivatives which can be optimized for specific properties.
- Reagent in Organic Reactions : This compound is utilized in the synthesis of more complex molecules and can act as a reagent in different organic reactions, enhancing the development of new compounds with desired functionalities .
Biological Applications
The biological activity of this compound makes it a candidate for pharmacological research:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit potent antitumor properties by inhibiting microtubule polymerization. For instance, compounds derived from similar scaffolds have demonstrated IC₅₀ values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division. This mode of action positions it as a potential lead compound for developing new cancer therapies .
Industrial Applications
In addition to its research applications, this compound finds utility in industrial settings:
- Development of New Materials : The compound is explored for its potential in creating new materials with specific properties, particularly in the fields of pharmaceuticals and agrochemicals.
- Intermediate in Chemical Synthesis : It acts as an intermediate in the production of other industrial chemicals, facilitating the synthesis of complex organic compounds needed in various applications .
| Compound | IC₅₀ (nM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Compound 3c | 2.6 | Osteosarcoma MNNG/HOS | |
| Compound 3a | 0.78 | Mammary Carcinoma FM3A | |
| Compound 3d | 16 | T-Lymphoblastoid Leukemia |
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of benzo[b]thiophene derivatives, methyl 3-amino-8-chloro derivatives showed enhanced activity compared to traditional chemotherapeutics like combretastatin A-4. The study highlighted the importance of structural modifications at specific positions on the molecule for maximizing biological activity .
Mechanism of Action
The mechanism of action of methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with thieno[2,3-d]pyrimidine derivatives (e.g., compounds 8a–j in –4). Key differences and similarities include:
Impact of Substituents on Properties
Chlorine (Cl) :
- Enhances lipophilicity, improving membrane permeability.
- Electron-withdrawing effect may stabilize reactive intermediates during synthesis .
Amino Group (-NH₂): Potential for hydrogen bonding with microbial enzymes (e.g., DNA gyrase), similar to amino-substituted pyrimidines . Contrasts with trifluoromethyl (-CF₃) or nitro (-NO₂) groups in analogues 8a–j, which enhance electronegativity and antibacterial potency .
Methyl Carboxylate (-COOCH₃): Improves solubility compared to non-esterified analogues. Unlike benzamide substituents in 8a–j, which enhance antifungal activity via hydrophobic interactions .
Biological Activity
Methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate (CAS No. 254982-11-1) is a compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of 311.81 g/mol. This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry.
Pharmacological Profiles
-
Neurotransmitter Modulation :
- Compounds similar to methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine have been shown to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the CNS. This activity can enhance cognitive functions without the excitotoxic effects typical of direct agonists .
-
Anticancer Activity :
- Preliminary studies have suggested that derivatives of thiophene and thieno compounds exhibit cytotoxic effects against various cancer cell lines. Although specific data for methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine are not extensively documented, its structural framework indicates potential for similar activities.
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
While the specific toxicity profile of methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine is not well established, compounds within its class often require careful evaluation due to potential side effects associated with receptor modulation.
Future Directions in Research
Further research is essential to elucidate the precise mechanisms through which methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine exerts its biological effects. Future studies should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to assess therapeutic efficacy and safety.
- Exploration of structure-activity relationships (SAR) to optimize its pharmacological profile.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC.
- Optimize solvent choice (polar aprotic solvents like 1,4-dioxane enhance reactivity).
Basic: How is this compound characterized for purity and structural confirmation?
Methodological Answer:
Characterization relies on multi-technique validation:
Melting Point : Confirm identity using the reported range (153–158°C) via differential scanning calorimetry (DSC) .
Spectroscopy :
- NMR : Assign signals using H and C NMR. For example, unresolved signals in aromatic regions (e.g., 171.4–173.0 ppm for carbons in similar heterocycles) may require deuterated DMSO or COSY experiments to resolve overlaps .
- FT-IR : Identify functional groups (e.g., ester C=O stretch ~1700 cm, NH bends ~1600 cm).
Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
Advanced: How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?
Methodological Answer:
Multi-Dimensional NMR : Employ H-C HSQC or HMBC to correlate ambiguous proton and carbon signals .
Solvent Variation : Switch to deuterated solvents like DMSO-d or acetone-d to shift resonance positions and reduce signal overlap.
Complementary Techniques :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis if suitable crystals are obtained.
Example : In analogous triazine derivatives, unresolved C signals at 171–173 ppm were attributed to steric hindrance, resolved using gradient-enhanced HSQC .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
Stoichiometric Control : Use a 10% excess of benzoylisothiocyanate to drive the reaction to completion and minimize unreacted precursors .
Temperature Optimization : Conduct reactions under controlled cooling (0–5°C) to suppress side reactions like hydrolysis.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts such as ammonium chloride, which precipitates early in the workup .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
